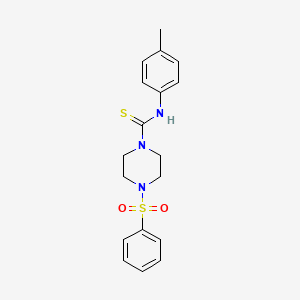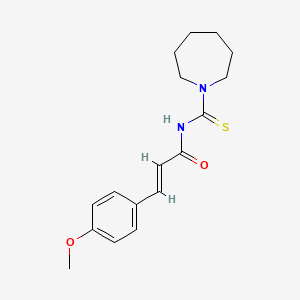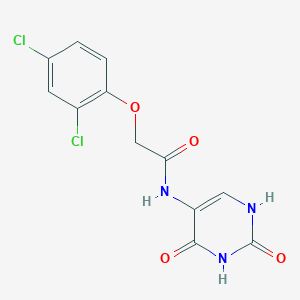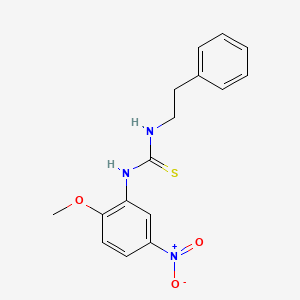
N-(3-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, commonly known as 3-Ac-DHIQ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
作用机制
The mechanism of action of 3-Ac-DHIQ is not fully understood. However, it has been suggested that its antitumor effect may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes and proteins (Zhao et al., 2017). Its anti-inflammatory effect may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha (Jiang et al., 2018). Its neuroprotective effect may be due to its ability to reduce oxidative stress and inflammation in the brain (Zhang et al., 2019).
Biochemical and Physiological Effects
3-Ac-DHIQ has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress and neurotoxicity (Zhao et al., 2017; Jiang et al., 2018; Zhang et al., 2019). However, its specific effects may vary depending on the type of cell or tissue being studied.
实验室实验的优点和局限性
One advantage of using 3-Ac-DHIQ in lab experiments is its high yield and purity, which allows for accurate and reproducible results. Another advantage is its versatility, as it has been shown to have various pharmacological properties. However, one limitation is the lack of information on its specific mechanism of action, which may hinder its further development as a potential therapeutic agent.
未来方向
There are several future directions for the study of 3-Ac-DHIQ. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, more studies are needed to determine its safety and toxicity profiles in vivo, which will be crucial for its clinical development.
Conclusion
In conclusion, 3-Ac-DHIQ is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of 3-Ac-DHIQ involves the condensation of 3-acetylaniline with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with sodium borohydride to obtain 3-Ac-DHIQ in high yield and purity (Shi et al., 2017).
科学研究应用
3-Ac-DHIQ has been studied extensively for its potential pharmacological properties. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo studies (Zhao et al., 2017; Jiang et al., 2018; Zhang et al., 2019).
属性
IUPAC Name |
N-(3-acetylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)15-7-4-8-17(11-15)19-18(22)20-10-9-14-5-2-3-6-16(14)12-20/h2-8,11H,9-10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGRNSJIKOBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
![N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730937.png)
![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5730945.png)

![ethyl 2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5730961.png)
![3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5730968.png)
![2-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5730976.png)

![N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5730989.png)